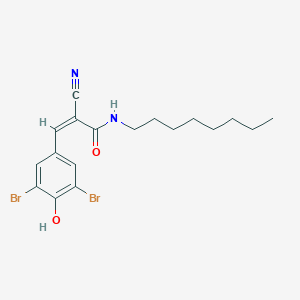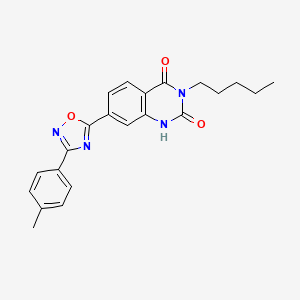
3-pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It has been widely studied for its potential use in scientific research due to its unique properties.
科学的研究の応用
Synthesis and Antitumor Activity
The synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs, incorporating the quinazoline-2,4-dione scaffold, has demonstrated significant antitumor activity against a variety of cell lines. Specifically, compound analogs with modifications to the 1,2,4-oxadiazole moiety showed potent antitumor effects, with one compound exhibiting a mean IC50 value of approximately 9.4 µM, highlighting the therapeutic potential of these structures in cancer treatment (Maftei et al., 2013).
Antimalarial Activity
Research into novel hybrid quinazolin-2,4-dione molecules has identified potential inhibitors against malaria. A series of quinazolin-2,4-dione analogs showed high binding affinity against the enzyme dihydroorotate dehydrogenase from Plasmodium falciparum, a key target in the search for new antimalarial drugs. In silico molecular docking studies revealed compound 11 as having the highest binding affinity, suggesting these derivatives as promising leads for developing new antimalarial therapies (Abdelmonsef et al., 2020).
Herbicidal Applications
Quinazoline-2,4-dione derivatives have also been explored for their herbicidal activity, particularly as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). Synthesis of novel triketone-containing quinazoline-2,4-dione derivatives has resulted in compounds with broad-spectrum weed control and excellent crop selectivity. This work suggests the quinazoline-2,4-dione scaffold as a valuable basis for the development of new herbicides, with some compounds showing superior performance compared to existing products (Wang et al., 2014).
Receptor Antagonist Properties
The quinazoline-2,4-dione moiety has been identified as a useful scaffold for the development of selective Gly/NMDA and AMPA receptor antagonists. Modifications to this core structure have yielded compounds with targeted activity against specific neurotransmitter receptors, offering potential applications in the treatment of neurological conditions and as tools in neuroscience research (Colotta et al., 2004).
特性
IUPAC Name |
7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-3-4-5-12-26-21(27)17-11-10-16(13-18(17)23-22(26)28)20-24-19(25-29-20)15-8-6-14(2)7-9-15/h6-11,13H,3-5,12H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKPNGAKAUCXLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

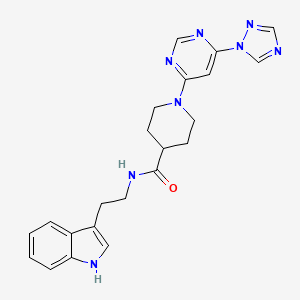
![N-(3-Amino-4-methylpentyl)-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2383546.png)
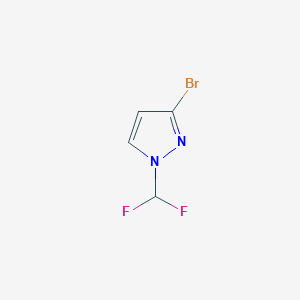
![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2383549.png)
![(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2383550.png)
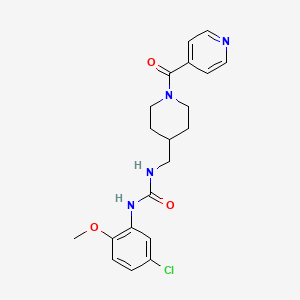
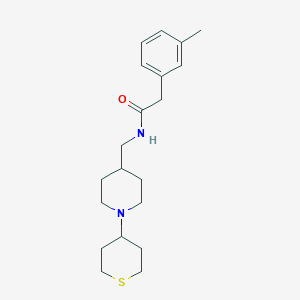
![3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383555.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine](/img/structure/B2383560.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2383563.png)
![9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2383565.png)

![N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2383567.png)
